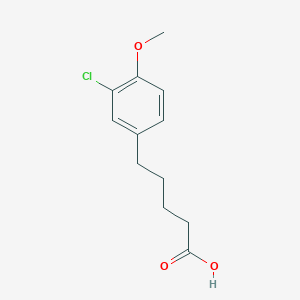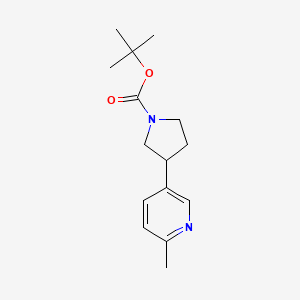
5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine is a chemical compound with the molecular formula C15H22N2O3 It is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring.
Formation of the Pyridine Ring: The pyridine ring is constructed through a series of reactions involving the appropriate starting materials.
Coupling of the Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine and pyridine rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine: Similar structure with a methoxy group instead of a methyl group.
5-(1-Boc-3-pyrrolidinyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-(1-Boc-3-pyrrolidinyl)quinoline: Features a quinoline ring instead of a pyridine ring.
Uniqueness
5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
tert-butyl 3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-11-5-6-12(9-16-11)13-7-8-17(10-13)14(18)19-15(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
MSVTVCWSLTUHMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one](/img/structure/B13659715.png)
![5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13659719.png)
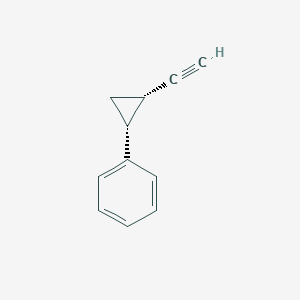
![2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13659727.png)
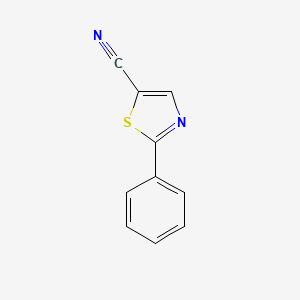
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)
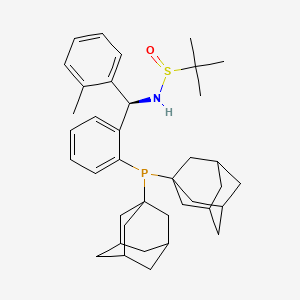
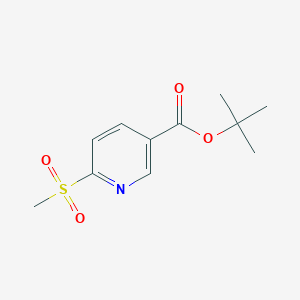
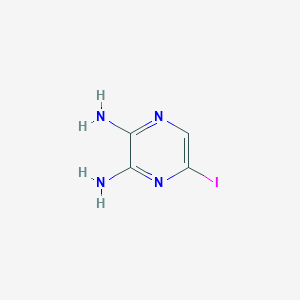
![17-(7-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13659772.png)


![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
